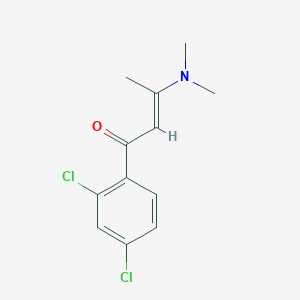

(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one

描述

(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a dichlorophenyl group and a dimethylamino group, which contribute to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 3-dimethylaminoacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure the quality of the final product.

化学反应分析

Types of Reactions

(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₃Cl₂NO

- Molecular Weight : 272.14 g/mol

- Structural Characteristics : The compound features a dimethylamino group and a dichlorophenyl moiety, contributing to its reactivity and interaction with biological targets.

Medicinal Chemistry

-

Anticancer Activity :

- Research has indicated that compounds similar to (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one exhibit cytotoxic effects on various cancer cell lines. Studies have shown that chalcone derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .

- A specific study highlighted the synthesis of thiazole-based derivatives incorporating this compound, which demonstrated promising anticancer properties when evaluated against human tumor cell lines .

- Antimicrobial Properties :

Photonic Applications

- Laser Dyes :

- This compound has been investigated as a laser dye due to its favorable photophysical properties. It exhibits strong fluorescence and amplified spontaneous emission characteristics under suitable excitation conditions .

- The compound's performance as a laser medium has been evaluated in various solvent environments, revealing that solvent polarity significantly affects its absorption and fluorescence spectra. This property is crucial for optimizing its use in laser applications .

Material Science

- Organic Synthesis :

- The compound serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions .

- Its derivatives can be synthesized to create new materials with tailored properties for specific applications in coatings, adhesives, and other specialty chemicals.

Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, Antimicrobial compounds | Induces apoptosis in cancer cells; effective against bacteria |

| Photonics | Laser dyes | Exhibits strong fluorescence; solvent-dependent spectral properties |

| Material Science | Building blocks in organic synthesis | Used to synthesize complex molecules for industrial applications |

Case Study 1: Anticancer Activity

A series of experiments conducted on thiazole derivatives incorporating this compound demonstrated selective cytotoxicity against leukemia cell lines. The study utilized various assays to evaluate cell viability and apoptosis markers, confirming the compound's potential as an anticancer agent.

Case Study 2: Photonic Properties

In a study investigating the use of this compound as a laser dye, researchers found that varying solvent conditions significantly influenced the compound's absorption and emission characteristics. This research paved the way for optimizing laser systems using this compound as a medium.

作用机制

The mechanism of action of (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one depends on its specific biological activity. For example, if it exhibits anticancer properties, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation. The molecular targets and pathways involved are identified through biochemical assays and molecular docking studies.

相似化合物的比较

Similar Compounds

- (E)-1-(2,4-dichlorophenyl)-3-phenyl-2-propen-1-one

- (E)-1-(2,4-dichlorophenyl)-3-(methylamino)-2-buten-1-one

- (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-propen-1-one

Uniqueness

(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one is unique due to the presence of both the dichlorophenyl and dimethylamino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a compound of interest for further research and development.

生物活性

(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one is a chalcone derivative notable for its diverse biological activities. This compound, characterized by the presence of a dichlorophenyl group and a dimethylamino group, has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClN\O

- Molecular Weight : Approximately 258.14 g/mol

- Classification : Chalcone

Chalcones are known for their reactive α,β-unsaturated carbonyl groups, which contribute to their wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 2,4-dichlorobenzaldehyde and 3-dimethylaminoacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in ethanol or methanol at room temperature or slightly elevated temperatures .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.

- Anticancer Activity : Shows potential in inhibiting cancer cell proliferation through various mechanisms.

- Anti-inflammatory Effects : May reduce inflammation by modulating specific biochemical pathways.

The specific mechanisms of action for this compound depend on its biological activity. For instance, its anticancer effects may involve the inhibition of specific enzymes or signaling pathways related to cell proliferation. Molecular docking studies and biochemical assays are often employed to elucidate these mechanisms .

Case Studies and Research Findings

Several studies have investigated the biological activities of chalcone derivatives similar to this compound:

- Antitumor Activity : A study highlighted that certain chalcone derivatives exhibit potent antitumor activity by inducing apoptosis in cancer cells. The structure-activity relationship (SAR) analysis indicated that modifications in the substituents can enhance efficacy .

- Antibacterial Properties : Research has shown that chalcone derivatives possess broad-spectrum antibacterial activity against various pathogens. The presence of electron-withdrawing groups like dichloro enhances their interaction with bacterial cell walls .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (E)-1-(2,4-dichlorophenyl)-3-phenyl-2-propen-1-one | Contains a phenyl group | Anticancer, Antimicrobial |

| (E)-1-(2,4-dichlorophenyl)-3-methylamino-2-buten-1-one | Features a methylamino group | Antimicrobial |

| (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-propen-1-one | Similar structure with propenone | Anticancer |

The unique combination of the dichlorophenyl and dimethylamino groups in this compound contributes to its distinct chemical reactivity and biological profile compared to similar compounds .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation, involving a ketone (e.g., 2,4-dichlorophenylacetone) and an aldehyde (e.g., dimethylamino-substituted aldehyde) under basic conditions. Key factors include:

-

Catalyst : Silica-supported bases (e.g., piperidine) improve regioselectivity and reduce side reactions .

-

Solvent : Polar aprotic solvents (e.g., ethanol, DMF) enhance reaction rates.

-

Temperature : Moderate heating (60–80°C) balances yield and decomposition risks.

-

Example: A 78% yield was achieved using ethanol and NaOH at 70°C for 8 hours .

Reaction Component Optimal Condition Impact on Yield Catalyst Silica-piperidine +15–20% efficiency Solvent Ethanol Faster kinetics Temperature 70°C Maximizes product

Q. How can spectral data (NMR, IR, MS) be interpreted to confirm the structure of this compound?

- Methodological Answer :

- ¹H-NMR : Look for vinyl proton signals (δ 6.5–7.5 ppm, doublet of doublets) and dimethylamino protons (δ 2.2–2.8 ppm, singlet). Substituents on the dichlorophenyl ring show deshielded aromatic protons (δ 7.2–8.0 ppm) .

- ¹³C-NMR : The enone carbonyl appears at δ 190–200 ppm, while the dimethylamino carbon is at δ 40–45 ppm .

- IR : Strong C=O stretch ~1680 cm⁻¹ and C=C stretch ~1600 cm⁻¹ .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. What crystallographic techniques are used to resolve the stereochemistry of the (E)-isomer?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Crystal Growth : Slow evaporation from acetone/hexane mixtures yields diffraction-quality crystals .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Analysis : Software like SHELXL refines bond lengths (e.g., C=C at ~1.34 Å) and angles (e.g., C-C=O ~120°) to confirm the (E)-configuration .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and validate experimental spectral data?

- Methodological Answer :

- Geometry Optimization : B3LYP/6-311++G(d,p) basis set models the ground-state structure .

- Frontier Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with UV-Vis absorption (λ ~300 nm) .

- NMR Simulation : GIAO method calculates chemical shifts with <5% deviation from experimental data .

- AIM Analysis : Identifies intramolecular hydrogen bonds (e.g., C-H···O) stabilizing the enone system .

Q. What strategies address contradictions in biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Use CLSI guidelines for antifungal testing (e.g., MIC against Candida spp.) to reduce variability .

- SAR Analysis : Compare substituent effects; e.g., replacing 2,4-dichlorophenyl with 4-fluorophenyl alters logP and bioavailability .

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ ranges) to identify outliers and consensus trends .

Q. How does the compound’s crystal packing influence its physicochemical stability?

- Methodological Answer :

- Intermolecular Forces : π-π stacking (3.5–4.0 Å spacing) and C-Cl···H-C interactions enhance thermal stability (decomposition >200°C) .

- Hirshfeld Surface Analysis : Quantifies contribution of Cl···H (12–15%) and H···H (50–60%) contacts to lattice energy .

- Hygroscopicity : Low water uptake (<1% at 75% RH) due to hydrophobic dichlorophenyl groups .

属性

IUPAC Name |

(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)but-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO/c1-8(15(2)3)6-12(16)10-5-4-9(13)7-11(10)14/h4-7H,1-3H3/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQOEJJFBNCVPV-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C1=C(C=C(C=C1)Cl)Cl)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C1=C(C=C(C=C1)Cl)Cl)/N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401328314 | |

| Record name | (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)but-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401328314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822245 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478041-27-9 | |

| Record name | (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)but-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401328314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。